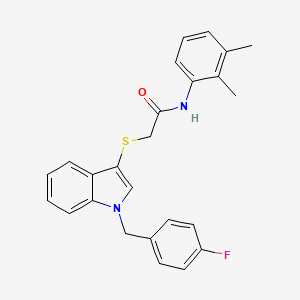
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as Compound 18, is a novel small molecule that has been synthesized and investigated for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
科学的研究の応用
Improved Syntheses and Analytical Applications
- The development of improved syntheses for compounds similar to the query, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its analogues, highlights the ongoing research in enhancing the efficiency and specificity of synthesis methods for complex molecules. These advancements not only improve the accessibility of these compounds for research but also enable the exploration of their potential applications, including as fluorescent probes for studying transporter binding effects, specifically targeting human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines (Robins et al., 2010).
Antipsychotic Potential
- Research into compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a potential new avenue for antipsychotic drug development. These findings suggest that compounds with specific structural features may offer novel mechanisms of action that could be beneficial in treating psychiatric disorders (Wise et al., 1987).
Structural and Inclusion Compound Studies
- The structural examination of amide-containing isoquinoline derivatives demonstrates the diverse chemical interactions and properties these compounds can exhibit, including gel formation and fluorescence emission changes upon interaction with various acids and hosts. Such studies are foundational in the development of new materials with potential applications in sensing, imaging, and even drug delivery systems (Karmakar et al., 2007).
Antiallergic and Analgesic Activity
- The synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for antiallergic agents illustrate the therapeutic potential of these compounds. Such research not only contributes to understanding the molecular basis of allergic reactions but also to the development of more effective antiallergic medications (Menciu et al., 1999).
Anti-inflammatory and Photovoltaic Efficiency
- The exploration of novel N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity showcases the potential of such compounds in medical applications. Additionally, studies on benzothiazolinone acetamide analogs for their spectroscopic, quantum mechanical properties, and ligand-protein interactions offer insights into their utility in photovoltaic efficiency modeling, indicating a broad scope of application ranging from therapeutics to renewable energy technologies (Sunder et al., 2013); (Mary et al., 2020).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNJYRFPJOGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

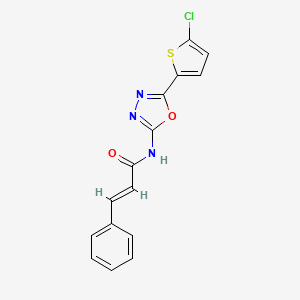
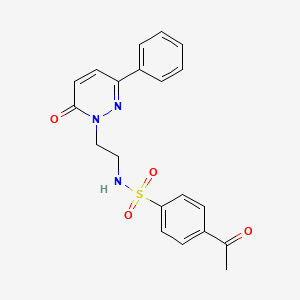
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)
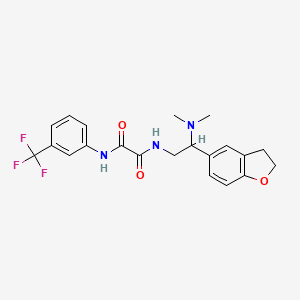

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
![methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate](/img/structure/B2935457.png)
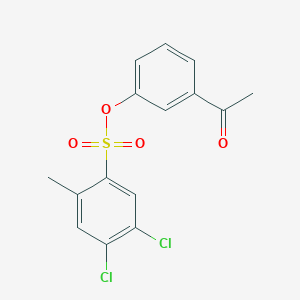
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2935459.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2935461.png)
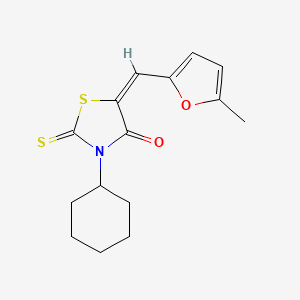
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)

